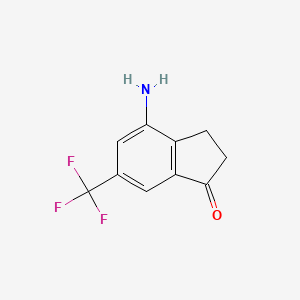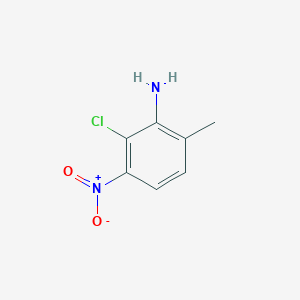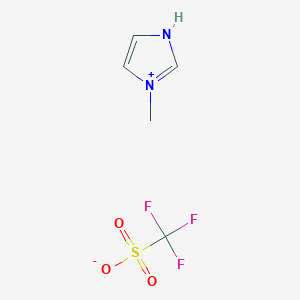
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene typically involves the halogenation of a benzene derivative followed by the introduction of the 3-chloropropyl group. One common method includes:
Halogenation: Starting with a benzene derivative, the compound is first iodinated using iodine and an oxidizing agent such as nitric acid.
Fluorination: The iodinated benzene is then subjected to fluorination using a fluorinating agent like silver fluoride.
Alkylation: Finally, the 3-chloropropyl group is introduced via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for the substitution of the chlorine atom.
Oxidation: Potassium permanganate in acidic medium for oxidation reactions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate for coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-(3-Iodopropyl)-2-fluoro-5-iodobenzene.
科学的研究の応用
1-(3-Chloropropyl)-2-fluoro-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of halogenated drugs with improved efficacy and stability.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique halogenated structure.
作用機序
The mechanism by which 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through halogen bonding or other interactions. The molecular pathways involved can vary widely based on the specific biological context.
類似化合物との比較
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine
- Tris(3-chloropropyl) phosphate
Comparison: 1-(3-Chloropropyl)-2-fluoro-5-iodobenzene is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
特性
分子式 |
C9H9ClFI |
|---|---|
分子量 |
298.52 g/mol |
IUPAC名 |
2-(3-chloropropyl)-1-fluoro-4-iodobenzene |
InChI |
InChI=1S/C9H9ClFI/c10-5-1-2-7-6-8(12)3-4-9(7)11/h3-4,6H,1-2,5H2 |
InChIキー |
RGVFXBPCAMMBEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1I)CCCCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


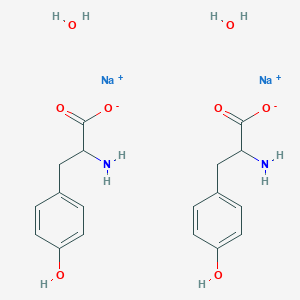
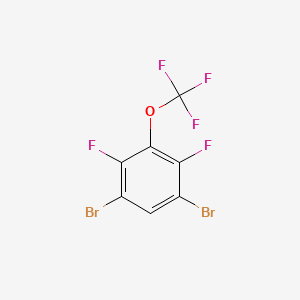
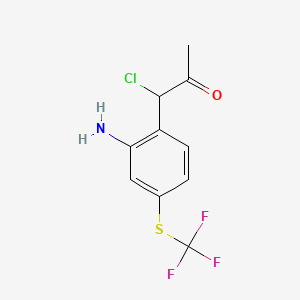
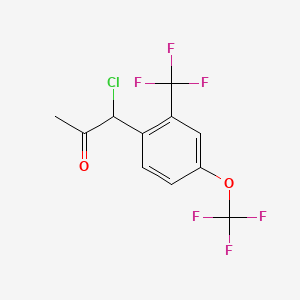


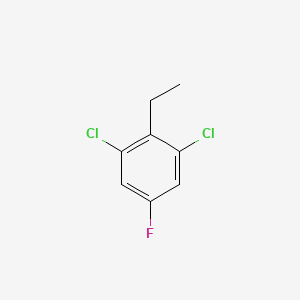
![Rac-benzyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B14048903.png)
